molecular formula C18H24N4O3 B12895178 N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide CAS No. 90104-13-5

N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide

Cat. No.: B12895178
CAS No.: 90104-13-5
M. Wt: 344.4 g/mol
InChI Key: DSHJFUDWCHRLCM-GOSISDBHSA-N
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Description

®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the regioselective ring-opening of epoxides with amines, which can be mediated by acetic acid . This process provides β-amino alcohols in high yields with excellent regioselectivity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used to study protein-protein interactions and enzyme functions. Its structure allows it to interact with various biological molecules, making it useful in biochemical research .

Medicine

In medicine, ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide apart is its unique combination of functional groups and its indole core. This combination provides a distinct set of chemical and biological properties, making it a versatile and valuable compound in various fields.

Properties

CAS No.

90104-13-5

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-2,4-dimethyl-1-oxopentan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H24N4O3/c1-11(2)9-18(3,17(25)20-10-15(19)23)22-16(24)14-8-12-6-4-5-7-13(12)21-14/h4-8,11,21H,9-10H2,1-3H3,(H2,19,23)(H,20,25)(H,22,24)/t18-/m1/s1

InChI Key

DSHJFUDWCHRLCM-GOSISDBHSA-N

Isomeric SMILES

CC(C)C[C@](C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1

Canonical SMILES

CC(C)CC(C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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